molecular formula C15H21BrN2O2 B568959 (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate CAS No. 1357072-94-6

(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B568959
CAS No.: 1357072-94-6
M. Wt: 341.249
InChI Key: MKXOGHBMEBEJGF-OLZOCXBDSA-N
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Description

“trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2059966-80-0 . It has a molecular weight of 341.25 . It is also known by its IUPAC name, tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis

Enantioselective nitrile anion cyclization has been utilized for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines. This approach was demonstrated in the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid with high yield and enantiomeric excess. The process involves catalytic asymmetric reduction, t-butylamine displacement, conjugate addition of secondary amine to acrylonitrile, and a nitrile anion 5-exo-tet cyclization which forms the pyrrolidine ring. This method exhibits high efficiency and purity in the final product, indicating its potential for synthesizing complex organic molecules, including those related to trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate (Chung et al., 2005).

Conformational Analysis

The conformation of the pyrrolidine ring in proline and its derivatives, such as trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate, is significantly influenced by substituents. Sterically demanding tert-butyl groups introduced at specific positions can result in different puckering effects on the pyrrolidine ring. This aspect is crucial for understanding the structure-activity relationship and optimizing the biological activity of related compounds (Koskinen et al., 2005).

Potential Antithrombin Activity

Enantiomerically pure pyrrolidine derivatives, which are structurally related to trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate, have been synthesized with potential antithrombin activity. The synthesis process achieved high enantiomeric excess, and the resulting compounds were subjected to comprehensive molecular docking studies, indicating their potential as thrombin inhibitors (Ayan et al., 2013).

Safety and Hazards

The safety information for this compound indicates that it has a signal word of "Danger" . Specific hazard statements and precautionary statements were not provided in the search results.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXOGHBMEBEJGF-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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